molecular formula C13H20 B13350284 Benzene, 1-ethyl-2-pentyl

Benzene, 1-ethyl-2-pentyl

Cat. No.: B13350284
M. Wt: 176.30 g/mol
InChI Key: PENKITWMTIONPT-UHFFFAOYSA-N
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Description

1-Ethyl-2-pentylbenzene is an organic compound belonging to the class of alkylbenzenes It consists of a benzene ring substituted with an ethyl group at the first position and a pentyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-pentylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. The reaction involves the alkylation of benzene with 1-bromo-2-pentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-ethyl-2-pentylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-pentylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Substitution: Bromine (Br2) for bromination, nitric acid (HNO3) for nitration.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-Ethyl-2-pentylbenzene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of alkylbenzenes and the effects of alkyl substituents on aromatic systems.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-2-pentylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of alkyl groups can influence the electron density of the benzene ring, making it more or less reactive towards certain reagents. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 1-Ethyl-3-pentylbenzene
  • 1-Ethyl-4-pentylbenzene
  • 1-Methyl-2-pentylbenzene

Comparison: 1-Ethyl-2-pentylbenzene is unique due to the specific positioning of its ethyl and pentyl groups, which can influence its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in chemical reactions.

Properties

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-ethyl-2-pentylbenzene

InChI

InChI=1S/C13H20/c1-3-5-6-10-13-11-8-7-9-12(13)4-2/h7-9,11H,3-6,10H2,1-2H3

InChI Key

PENKITWMTIONPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC=C1CC

Origin of Product

United States

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